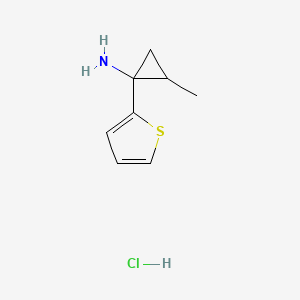
2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride, a mixture of diastereomers, is a compound that has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride typically involves multiple steps. One common method starts with the reaction of thiophene with a Grignard reagent, followed by cyclopropanation and subsequent amination to introduce the amine group. The final step involves the formation of the hydrochloride salt .
Industrial Production Methods
This includes the use of automated reactors and purification systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified thiophene derivatives.
Substitution: Alkylated or acylated amine derivatives.
Aplicaciones Científicas De Investigación
2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with various molecular targets. It is believed to act on neurotransmitter systems, particularly by inhibiting the reuptake of norepinephrine and dopamine. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
Methiopropamine: A stimulant with a similar thiophene structure but different pharmacological properties.
Thiothinone: A beta-keto analog of methiopropamine with stimulant effects.
Thiopropamine: An analog of amphetamine with a thiophene ring instead of a phenyl ring.
Uniqueness
2-methyl-1-(thiophen-2-yl)cyclopropan-1-amine hydrochloride is unique due to its cyclopropane ring, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable compound for research in various fields .
Propiedades
Fórmula molecular |
C8H12ClNS |
|---|---|
Peso molecular |
189.71 g/mol |
Nombre IUPAC |
2-methyl-1-thiophen-2-ylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H11NS.ClH/c1-6-5-8(6,9)7-3-2-4-10-7;/h2-4,6H,5,9H2,1H3;1H |
Clave InChI |
GRAVOSVWYDBDCF-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1(C2=CC=CS2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


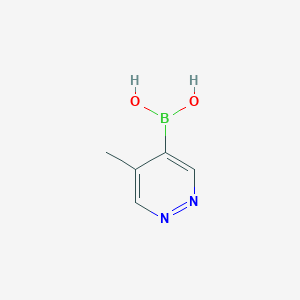
![{[(1-Azidopropan-2-yl)oxy]methyl}benzene](/img/structure/B13458167.png)
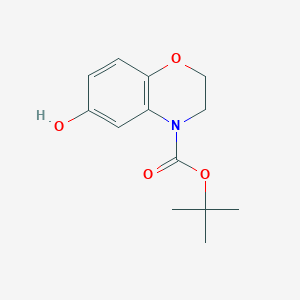

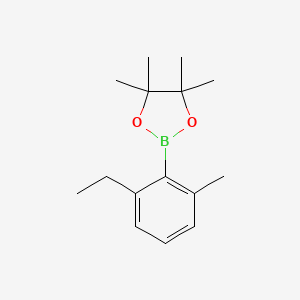
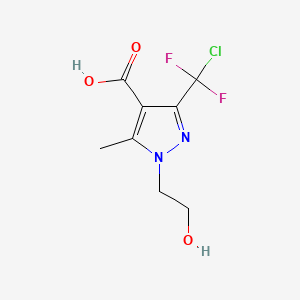
![Ethyl 8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate](/img/structure/B13458191.png)
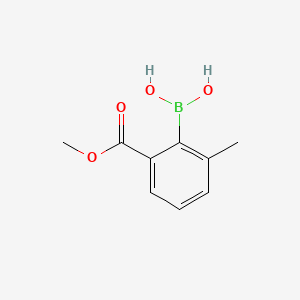
![4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B13458201.png)

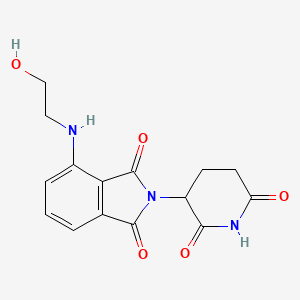
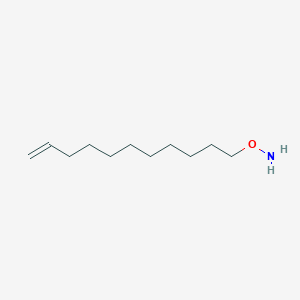
![Potassium trifluoro(spiro[2.2]pentan-1-yl)borate](/img/structure/B13458228.png)
amine hydrochloride](/img/structure/B13458239.png)
